molecular formula C11H19Cl3N2 B1382929 [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride CAS No. 1803585-41-2

[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride

Cat. No.: B1382929
CAS No.: 1803585-41-2
M. Wt: 285.6 g/mol
InChI Key: HJAMBSURPRFUBN-UHFFFAOYSA-N
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Description

[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride is a synthetic amine derivative characterized by a 4-chlorophenyl group, a propyl chain with a primary amine, and a dimethylamine substituent. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

2-(4-chlorophenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.2ClH/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9;;/h3-6,10H,7-8,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAMBSURPRFUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN)C1=CC=C(C=C1)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 253.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a ligand for various receptors, including:

  • Histamine H3 Receptor : Inhibition of this receptor has been linked to increased dopamine levels in the brain, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
  • Monoamine Oxidase B (MAO-B) : The compound exhibits inhibitory activity against MAO-B, which is crucial for the metabolism of neurotransmitters. This inhibition can lead to elevated levels of dopamine, enhancing cognitive functions and mood .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/EC50 Values Notes
MAO-B InhibitionHuman MAO-B< 50 nMSignificant increase in dopamine levels observed .
H3 Receptor AffinityHuman H3RK_i > 500 nMPoor affinity but potential for dual-action ligands .
CytotoxicityHuman astrocyte cell linesNot specifiedFurther studies needed to assess safety .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound can protect against neurotoxicity induced by oxidative stress in neuronal cell lines. This suggests its potential use in neurodegenerative disease therapy.
  • Anti-inflammatory Properties : Research has indicated that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions like Alzheimer's disease by reducing neuroinflammation.
  • Pharmacokinetics : Studies examining the pharmacokinetic profile showed favorable absorption and distribution characteristics, indicating that the compound could be effectively delivered in therapeutic settings.

Scientific Research Applications

Pharmaceutical Development

Kinase Inhibition:
One of the primary applications of [3-amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride is its role as an inhibitor of specific protein kinases. Protein kinases are crucial in cellular signaling pathways, and their inhibition can have significant therapeutic implications, particularly in cancer treatment. The compound's ability to effectively bind to kinase targets positions it as a promising candidate for further pharmacological studies aimed at developing new cancer therapies.

Therapeutic Potential:
Research indicates that this compound may exhibit various therapeutic effects, including anti-inflammatory and analgesic properties. Its structural features allow it to interact with biological macromolecules, modulating enzymatic activities and influencing cellular processes. Further studies are necessary to explore its full therapeutic potential and the mechanisms underlying its biological activity.

Enzyme Interactions:
Studies have demonstrated that this compound can interact with enzymes, serving as a substrate in enzyme assays. This interaction is crucial for understanding its role in biochemical pathways and potential applications in drug development .

Case Studies:

  • Cytotoxicity Against Cancer Cells: Preliminary investigations have shown that certain derivatives of this compound exhibit enhanced cytotoxic effects against specific cancer cell lines, such as breast cancer cells. This suggests that structural modifications could lead to more effective therapeutic agents.
  • Neuropharmacological Effects: The compound has been studied for its potential neuropharmacological effects, indicating possible applications in treating mood disorders due to its structural similarity to known antidepressants.

Synthetic Routes

Several synthetic pathways have been developed for the production of this compound. These methods typically involve nucleophilic substitutions and reactions involving the amino groups present in the compound. Understanding these synthetic routes is essential for scaling up production for research and therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds
Compound Name Core Structure Functional Groups Salt Form CAS No./Reference
[Target Compound] 4-Chlorophenyl + propylamine + dimethylamine Primary amine, dimethylamine, Cl-aryl Dihydrochloride Not explicitly provided
Chlorpheniramine Maleate 4-Chlorophenyl + pyridyl + dimethylamine Tertiary amine, pyridine, Cl-aryl Maleate 113-92-4
Levocetirizine Dihydrochloride 4-Chlorophenyl + piperazine + carboxyl Piperazine, carboxyl, Cl-aryl Dihydrochloride 130018-87-0
Impurity C (BP) Dihydrochloride 4-Chlorophenylpiperazine + triazolopyridine Piperazine, triazolopyridine, Cl-aryl Dihydrochloride N/A

Key Observations :

  • The target compound shares the 4-chlorophenyl group and amine functionalities with chlorpheniramine and levocetirizine but differs in backbone structure.
  • Unlike levocetirizine’s carboxyl group or chlorpheniramine’s pyridine, the target compound’s primary amine may influence receptor binding kinetics and polarity.

Physicochemical Properties

Dihydrochloride salts, as seen in the target compound and levocetirizine, typically exhibit higher water solubility than free bases or other salts (e.g., maleate in chlorpheniramine). This property is critical for oral bioavailability and formulation stability.

Pharmacological Activity and Selectivity

  • Chlorpheniramine Maleate : A first-generation antihistamine with sedative effects due to CNS penetration. Its pyridyl group and tertiary amine facilitate histamine H1 receptor antagonism but also increase blood-brain barrier (BBB) permeability .
  • Levocetirizine Dihydrochloride : A second-generation antihistamine with minimal sedation. The carboxyl group forms a zwitterion, reducing BBB penetration and enhancing peripheral H1 receptor selectivity .
  • However, the lack of a carboxyl or piperazine moiety (as in levocetirizine) could lower receptor specificity.

Regulatory and Impurity Profiles

Pharmaceutical impurities, such as the dihydrochloride-containing compound in , highlight the importance of stringent purity controls. The target compound’s synthetic pathway may generate analogous byproducts (e.g., dealkylated amines), necessitating chromatographic validation akin to methods used for diethylcarbamazine and related amines .

Preparation Methods

Reductive Amination and Alkylation Methods

  • Starting Materials: Commonly, 3-chloro-2-(4-chlorophenyl)propylamine or related halogenated precursors serve as substrates, reacted with dimethylamine to introduce the dimethylamino group.

  • Reaction Conditions: The reaction typically occurs in polar solvents such as ethanol, methanol, or tetrahydrofuran (THF), at controlled temperatures between 40–60°C to prevent side reactions and degradation. pH is maintained near neutral to slightly basic (7–9) to stabilize amine intermediates.

  • Purification: Post-reaction, purification is achieved through recrystallization using ethanol/water mixtures or chromatographic techniques (silica gel chromatography with chloroform/methanol eluents), ensuring product purity above 95%.

Esterification and Ammonolysis Approach

  • Step 1: Esterification
    Hydroxylated precursors such as hydroxypivalic acid derivatives undergo esterification in alcohol solvents (methanol, ethanol) under acid catalysis (hydrochloric acid, sulfuric acid, or tosic acid) to form esters.

  • Step 2: Protection
    The ester intermediates react with acyl chlorides in the presence of alkali bases in suitable solvents to protect functional groups and facilitate subsequent reactions.

  • Step 3: Ammonia Treatment
    The protected esters are treated with ammonia solutions to convert esters into amides or amines, yielding the desired 3-amino-2,2-dimethylpropionamide derivatives structurally related to the target compound.

Multi-step Synthesis Involving Peptide-like Intermediates

  • Preparation of methyl esters of 3-amino-3-(4-chlorophenyl)propanoate via reaction of 3-amino-3-(4-chlorophenyl)propanoic acid with thionyl chloride in methanol, followed by purification steps, has been documented. These intermediates can be further transformed into the target compound through amidation and alkylation steps.

  • The use of alkyl chloroformates and N-protected amino acids in organic solvents (dichloromethane, ethyl acetate, toluene) at low temperatures (-40°C to 25°C) facilitates formation of key intermediates, which upon subsequent reactions yield the final amine compound.

Industrial Scale Considerations

  • Industrial synthesis employs large-scale reactors with automated control of temperature, pH, and reagent addition rates to optimize yields and minimize impurities.

  • Crystallization and decolorization steps using medicinal carbon followed by filtration and drying are critical for obtaining high-purity dihydrochloride salt suitable for pharmaceutical use.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvents Temperature Range Notes
1 Esterification Hydroxypivalic acid + alcohol + acid catalyst Methanol, Ethanol Room temp to reflux Acid catalysts: HCl, H2SO4, tosic acid
2 Protection Ester + acyl chlorides + alkali base Suitable organic solvent 0°C to room temp Protects hydroxyl groups
3 Ammonolysis Protected ester + ammonia solution Aqueous ammonia Room temp Converts esters to amides/amines
4 Alkylation/Reductive Amination Halogenated precursor + dimethylamine Ethanol, THF 40–60°C Controls pH 7–9, prevents side reactions
5 Purification Recrystallization or chromatography Ethanol/water, chloroform/methanol Ambient Achieves >95% purity
6 Salt Formation Acidification with HCl Acetone, other solvents Ambient Forms dihydrochloride salt
7 Industrial Processing Decolorization with medicinal carbon, filtration Various Controlled Ensures high purity and color removal

Research Findings and Analytical Validation

  • Yield and Purity: Typical yields range from 85% to over 95% depending on the synthetic route and purification method. Purity is confirmed by HPLC with UV detection at 254 nm, showing less than 1% impurities.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy confirms the presence of aromatic protons (δ 7.2–7.5 ppm) and dimethylamino protons (δ 2.2–2.8 ppm).
    • Mass spectrometry (ESI-MS) detects molecular ions consistent with the theoretical mass of the dihydrochloride salt (approx. 285.6 g/mol).
    • Elemental analysis matches theoretical carbon, hydrogen, nitrogen, and chlorine percentages within ±0.3%.
  • Stability and Solubility: The dihydrochloride salt is hygroscopic and soluble in polar solvents such as water and methanol. Stability is optimal at neutral pH; degradation occurs at pH <4 or >9, necessitating storage under inert atmosphere at low temperatures (-20°C) for long-term preservation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride, and how can purity be validated?

  • Methodology : The compound can be synthesized via reductive amination of 4-chlorophenylacetone with dimethylamine, followed by hydrochlorination. Purification involves recrystallization using ethanol/water mixtures. Validate purity using RP-HPLC with a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) and confirm chloride content via silver nitrate titration . Structural confirmation requires FT-IR (amine N-H stretch at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.4 ppm, dimethylamine singlet at δ 2.2 ppm) .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodology : Use accelerated stability studies (40°C/75% RH for 6 months) with RP-HPLC to monitor degradation products. Assess pH stability (pH 1–9 buffers) via UV spectrophotometry (λ = 254 nm). Confirm salt integrity by testing chloride ions with silver nitrate (white precipitate) and loss on drying (<0.5% w/w at 105°C) .

Q. What are the primary pharmacological targets of this compound, and how are receptor binding assays designed?

  • Methodology : As a structural analog of GABAB antagonists (e.g., phaclofen), target validation involves competitive radioligand binding assays using [³H]-GABA in rat brain membranes. For selectivity, compare binding affinity against GABAA (e.g., muscimol) and histamine H1 receptors (e.g., chlorpheniramine). Use IC₅₀ values from dose-response curves (0.1 nM–100 µM) .

Advanced Research Questions

Q. How can researchers design in vivo experiments to study this compound’s neuromodulatory effects while controlling for blood-brain barrier (BBB) penetration?

  • Methodology : Employ intracerebroventricular (ICV) administration in rodents to bypass BBB limitations. For systemic studies, measure plasma and brain concentrations via LC-MS/MS after intraperitoneal injection. Use microdialysis in the ventral tegmental area to monitor GABA/5-HT release changes, referencing phaclofen’s CNS effects .

Q. How should contradictory data on receptor affinity (e.g., low binding affinity vs. functional antagonism) be resolved?

  • Methodology : Perform functional assays (e.g., cAMP inhibition in GABAB-transfected HEK cells) alongside binding studies. Use Schild analysis to determine if antagonism is competitive. Investigate allosteric modulation via GTPγS binding assays. Reconcile discrepancies by evaluating post-translational receptor modifications (e.g., phosphorylation) .

Q. What strategies optimize the compound’s solubility and stability in aqueous formulations for long-term pharmacokinetic studies?

  • Methodology : Screen co-solvents (e.g., PEG 400) and cyclodextrins (e.g., HP-β-CD) to enhance solubility. Use lyophilization for long-term storage (residual moisture <1%). Validate stability via forced degradation (UV light, oxidation with H₂O₂) and quantify impurities using LC-MS .

Q. How does the dihydrochloride salt form influence bioactivity compared to freebase or other salt forms?

  • Methodology : Compare dissolution rates (USP apparatus II, 50 rpm in pH 6.8 buffer) and bioavailability (AUC₀–24 in rats) across salt forms. Assess hygroscopicity by dynamic vapor sorption (DVS). For receptor studies, normalize doses to freebase equivalents to isolate salt-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride

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